Cas no 2973-78-6 (3-Bromo-4-hydroxybenzaldehyde)

3-Bromo-4-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-hydroxybenzaldehyde
- 2-Bromo-4-formylphenol
- 3-Bromo-4-hydroxy-benzaldehyde
- 3-bromo-4-hydroxybenzylaldehyde
- 3-bromo-4-hydroxyphenylaldehyde
- 4-hydroxy-3-bromo-benzaldehyde
- Benzaldehyde,3-bromo-4-hydroxy
- 4-Hydroxy-3-bromobenzaldehyde
- NSC 220227
- Benzaldehyde, 3-bromo-4-hydroxy-
- UOTMHAOCAJROQF-UHFFFAOYSA-N
- Q63395282
- NSC220227
- PubChem3778
- ASISCHEM N48923
- 3-bromo-4-hydroxybenzaldehye
- KSC490M5B
- 3-bromo-4-hydroxy benzaldehyde
- 3-bromanyl-4-oxidanyl-benzaldehyde
- STR08374
- STK398334
- SBB063051
- AC-13248
- SY040634
- AKOS000291220
- 3-Bromo-4-hydroxybenzaldehyde, 97%
- CS-W007483
- EN300-07841
- J-017617
- PS-3499
- CK2092
- MFCD00017348
- NS00028766
- A820037
- SCHEMBL190410
- Z56960236
- AM62564
- FT-0615161
- 2973-78-6
- DTXSID30183890
- B2350
- NSC-220227
- 2-Bromo-4-formylphenol; 4-Hydroxy-3-bromobenzaldehyde; NSC 220227
- DTXCID70106381
- DB-022343
-
- MDL: MFCD00017348
- インチ: 1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
- InChIKey: UOTMHAOCAJROQF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C([H])C(C([H])=O)=C1[H])O[H]
- BRN: 2205318
計算された属性
- せいみつぶんしりょう: 199.94700
- どういたいしつりょう: 199.947
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.7370
- ゆうかいてん: 130-135 °C (lit.)
- ふってん: 261.3 oC at 760 mmHg
- フラッシュポイント: 111.8 oC
- 屈折率: 1.657
- すいようせい: Soluble in water 1.33 g/L.
- PSA: 37.30000
- LogP: 1.96720
- ようかいせい: 使用できません
- かんど: Air Sensitive
3-Bromo-4-hydroxybenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- リスク用語:R36/37/38
3-Bromo-4-hydroxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-4-hydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB146993-25 g |
3-Bromo-4-hydroxybenzaldehyde, 97%; . |
2973-78-6 | 97% | 25g |
€157.40 | 2023-05-09 | |
eNovation Chemicals LLC | D387625-1Kg |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 1kg |
$1100 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028644-1g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 98% | 1g |
¥48.00 | 2024-08-03 | |
Ambeed | A121510-25g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 25g |
$41.0 | 2025-02-25 | |
Alichem | A014000243-1g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 1g |
$1564.50 | 2023-09-02 | |
Alichem | A014000243-500mg |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 500mg |
$847.60 | 2023-09-02 | |
Fluorochem | 222103-10g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 95% | 10g |
£23.00 | 2022-03-01 | |
eNovation Chemicals LLC | D387625-100g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 100g |
$365 | 2024-05-24 | |
eNovation Chemicals LLC | D387625-25g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 25g |
$180 | 2024-05-24 | |
Enamine | EN300-07841-10.0g |
3-bromo-4-hydroxybenzaldehyde |
2973-78-6 | 95% | 10g |
$47.0 | 2023-04-26 |
3-Bromo-4-hydroxybenzaldehyde サプライヤー
3-Bromo-4-hydroxybenzaldehyde 関連文献
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Mariia Savchuk,Steven Vertueux,Thomas Cauchy,Matthieu Loumaigne,Francesco Zinna,Lorenzo Di Bari,Nicolas Zigon,Narcis Avarvari Dalton Trans. 2021 50 10533
-
2. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydesHerbert Henry Hodgson,Joseph Nixon J. Chem. Soc. 1929 1632
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Javier López-Ogalla,Esther García-Palomero,Jorge Sánchez-Quesada,Laura Rubio,Elena Delgado,Pablo García,Miguel Medina,Ana Castro,Pilar Mu?oz Med. Chem. Commun. 2014 5 474
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4. Solvolytic elimination and hydrolysis promoted by an aromatic hydroxy-group. Part 2. The hydrolysis of 2-bromo-4-dibromomethylphenol in 95% 1,4-dioxanePeter B. D. de la Mare,Paul A. Newman J. Chem. Soc. Perkin Trans. 2 1984 1797
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Carsten Paul,Georg Pohnert Nat. Prod. Rep. 2011 28 186
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Jia-Tao Miao,Chen Fan,Xiao-Yu Shi,Ru Sun,Yu-Jie Xu,Jian-Feng Ge Analyst 2014 139 6290
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Jian-An Jiang,Cheng Chen,Ying Guo,Dao-Hua Liao,Xian-Dao Pan,Ya-Fei Ji Green Chem. 2014 16 2807
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Eun-Hye Kim,Boyang Ning,Masuki Kawamoto,Hideyuki Miyatake,Eiry Kobatake,Yoshihiro Ito,Jun Akimoto J. Mater. Chem. B 2020 8 10162
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Klaus-Dieter Feussner,Kavita Ragini,Rohitesh Kumar,Katy M. Soapi,William G. Aalbersberg,Mary Kay Harper,Brad Carte,Chris M. Ireland Nat. Prod. Rep. 2012 29 1424
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Jia-Tao Miao,Chen Fan,Xiao-Yu Shi,Ru Sun,Yu-Jie Xu,Jian-Feng Ge Analyst 2014 139 6290
3-Bromo-4-hydroxybenzaldehydeに関する追加情報
3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6): An Overview of Its Properties, Applications, and Recent Research
3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group attached to a benzaldehyde framework. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable building block in various synthetic pathways.
The molecular formula of 3-Bromo-4-hydroxybenzaldehyde is C7H5BrO2, and its molecular weight is approximately 195.02 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 115-117°C, which is an important physical property for handling and storage.
In the realm of organic synthesis, 3-Bromo-4-hydroxybenzaldehyde serves as a key intermediate in the preparation of more complex molecules. Its bromine atom can be readily substituted or eliminated to form a variety of derivatives, while the hydroxyl group can participate in condensation reactions, esterifications, and other transformations. These properties make it an attractive starting material for the synthesis of natural products, pharmaceuticals, and functional materials.
Recent research has highlighted the potential applications of 3-Bromo-4-hydroxybenzaldehyde in medicinal chemistry. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One notable example is the use of 3-Bromo-4-hydroxybenzaldehyde-derived compounds in the development of selective inhibitors for specific enzymes involved in disease pathways.
A study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of 3-Bromo-4-hydroxybenzaldehyde-based compounds as potential inhibitors of protein kinases. The researchers found that several derivatives demonstrated high potency and selectivity against specific kinases implicated in cancer progression. This work underscores the potential of 3-Bromo-4-hydroxybenzaldehyde as a lead compound for drug discovery efforts targeting kinases.
Beyond medicinal chemistry, 3-Bromo-4-hydroxybenzaldehyde has also found applications in materials science. Its ability to undergo various chemical transformations makes it a useful precursor for the synthesis of functional polymers and other advanced materials. For example, researchers have explored the use of 3-Bromo-4-hydroxybenzaldehyde-derived monomers in the preparation of conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics, such as organic photovoltaics and light-emitting diodes (OLEDs).
In addition to its synthetic utility, 3-Bromo-4-hydroxybenzaldehyde has been studied for its environmental impact. A recent study published in Environmental Science & Technology investigated the biodegradability and toxicity of this compound. The results indicated that while 3-Bromo-4-hydroxybenzaldehyde is not highly toxic to aquatic organisms at low concentrations, its biodegradability is moderate under standard conditions. This information is crucial for assessing the environmental safety of processes involving this compound.
The synthesis of 3-Bromo-4-hydroxybenzaldehyde can be achieved through various routes, depending on the desired purity and scale. One common method involves the bromination of 4-hydroxybenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. Another approach involves the hydrolysis of 3-bromo-4-methoxybenzaldehyde followed by demethylation to yield the desired product. These synthetic methods are well-documented in the literature and can be adapted to meet specific requirements.
In conclusion, 3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable building block for the development of novel molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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